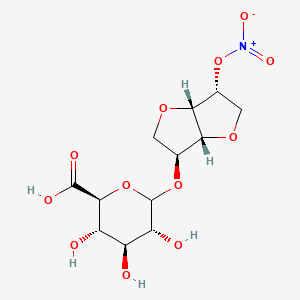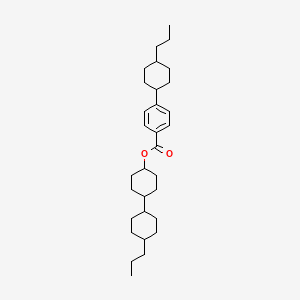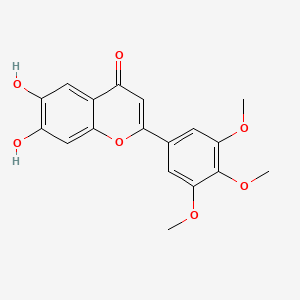
Benzoic acid, 3-methyl-, cadmium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Cadmium m-toluate can be synthesized through the reaction of cadmium salts, such as cadmium chloride or cadmium nitrate, with m-toluic acid. The reaction typically occurs in an aqueous medium, where the cadmium salt reacts with the carboxylate group of m-toluic acid to form cadmium m-toluate. The reaction conditions often involve moderate temperatures and neutral to slightly acidic pH levels to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of cadmium m-toluate follows similar principles as laboratory synthesis but on a larger scale. The process involves the controlled addition of cadmium salts to a solution of m-toluic acid, followed by purification steps to isolate the cadmium m-toluate. The purification process may include filtration, crystallization, and drying to obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions
Cadmium m-toluate undergoes various chemical reactions, including:
Oxidation: Cadmium m-toluate can be oxidized to form cadmium oxide and other oxidation products.
Reduction: Reduction reactions can convert cadmium m-toluate to cadmium metal and reduced organic products.
Substitution: The compound can participate in substitution reactions where the cadmium ion is replaced by other metal ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides. The reactions typically occur at elevated temperatures.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, or lithium aluminum hydride are used under controlled conditions.
Substitution: Substitution reactions often involve metal salts like sodium or potassium salts in aqueous or organic solvents.
Major Products Formed
Oxidation: Cadmium oxide and various organic oxidation products.
Reduction: Cadmium metal and reduced organic compounds.
Substitution: New metal salts and m-toluic acid derivatives.
Scientific Research Applications
Cadmium m-toluate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other cadmium-containing compounds and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.
Industry: Utilized in the production of specialized materials, including catalysts and coatings.
Mechanism of Action
The mechanism of action of cadmium m-toluate involves its interaction with cellular components, particularly proteins and enzymes. Cadmium ions can bind to thiol groups in proteins, leading to the disruption of protein function and cellular processes. This interaction can result in oxidative stress, enzyme inhibition, and alterations in cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Cadmium acetate: Another cadmium salt with similar properties but different applications.
Cadmium chloride: Widely used in various industrial processes and research applications.
Cadmium sulfate: Commonly used in electroplating and as a precursor for other cadmium compounds.
Uniqueness
Cadmium m-toluate is unique due to its specific structure and the presence of the m-toluic acid moiety. This structure imparts distinct chemical properties and reactivity compared to other cadmium salts, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
68092-45-5 |
|---|---|
Molecular Formula |
C16H14CdO4 |
Molecular Weight |
382.69 g/mol |
IUPAC Name |
cadmium(2+);3-methylbenzoate |
InChI |
InChI=1S/2C8H8O2.Cd/c2*1-6-3-2-4-7(5-6)8(9)10;/h2*2-5H,1H3,(H,9,10);/q;;+2/p-2 |
InChI Key |
NKURFNBXKPMIBS-UHFFFAOYSA-L |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)[O-].CC1=CC(=CC=C1)C(=O)[O-].[Cd+2] |
Related CAS |
99-04-7 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-tert-butyl-2-[1-(2-oxo-2-piperidin-1-ylethyl)benzimidazol-2-yl]sulfanylacetamide](/img/structure/B13806738.png)
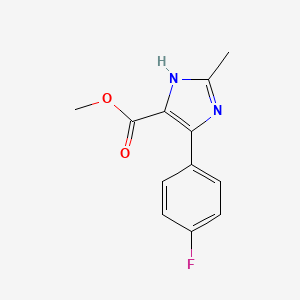
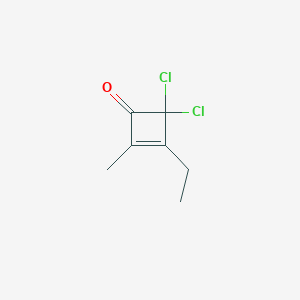

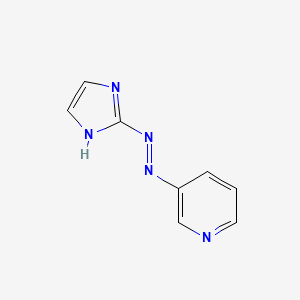
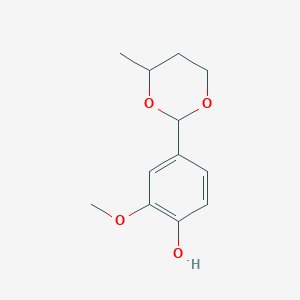
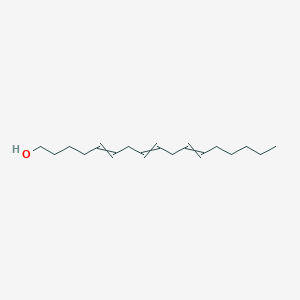

![3-(4-{[(2-Chloroethyl)sulfanyl]methyl}phenyl)propanoic acid](/img/structure/B13806779.png)
